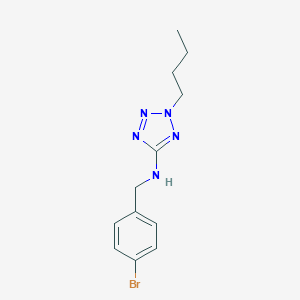![molecular formula C15H19N3OS B276737 4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B276737.png)
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinyl)-6,7,8,9-tetrahydro-5H-cyclohepta[4,5]thieno[2,3-d]pyrimidine, commonly known as MTHCP, is a heterocyclic compound that has gained significant attention in the scientific research community due to its potential therapeutic properties. MTHCP belongs to the class of thienopyrimidines and has a unique structure that makes it a promising candidate for drug discovery.
Mechanism of Action
The mechanism of action of MTHCP is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth and survival. Additionally, MTHCP has been found to modulate the activity of ion channels and receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
MTHCP has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, which is a programmed cell death process that is important for the elimination of abnormal cells. In addition, MTHCP has been found to reduce oxidative stress and inflammation in the brain, which are important factors in the development of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
The advantages of using MTHCP in lab experiments include its high purity, stability, and low toxicity. MTHCP is also relatively easy to synthesize, which makes it a cost-effective compound for research. However, the limitations of using MTHCP in lab experiments include its limited solubility in aqueous solutions, which may affect its bioavailability, and its lack of specificity for certain targets, which may limit its therapeutic potential.
Future Directions
There are several future directions for research on MTHCP. One area of interest is the development of MTHCP derivatives with improved solubility and specificity for certain targets. Another area of interest is the study of MTHCP in combination with other drugs or therapies, as it may have synergistic effects. Additionally, further research is needed to fully understand the mechanism of action of MTHCP and its potential therapeutic applications in various diseases.
Synthesis Methods
The synthesis of MTHCP involves the reaction of 4-morpholinyl-2-cyclohexenone with 2,3-dichlorothiophene in the presence of a base, followed by the addition of ammonium acetate and palladium on carbon catalyst. The reaction proceeds under mild conditions and yields MTHCP in good yield and purity.
Scientific Research Applications
MTHCP has shown promising results in various scientific research applications. It has been studied extensively for its potential as an anti-tumor agent, as it has been found to inhibit the growth of cancer cells in vitro and in vivo. In addition, MTHCP has also been studied for its neuroprotective properties, as it has been found to protect neurons from oxidative stress and reduce inflammation in the brain.
properties
Molecular Formula |
C15H19N3OS |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
4-(8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2,4,6-tetraen-3-yl)morpholine |
InChI |
InChI=1S/C15H19N3OS/c1-2-4-11-12(5-3-1)20-15-13(11)14(16-10-17-15)18-6-8-19-9-7-18/h10H,1-9H2 |
InChI Key |
NSVZHHADHBUBDH-UHFFFAOYSA-N |
SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCOCC4 |
Canonical SMILES |
C1CCC2=C(CC1)SC3=NC=NC(=C23)N4CCOCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-allyl-N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B276656.png)
![N-allyl-N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]amine](/img/structure/B276657.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-propylamine](/img/structure/B276658.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276659.png)

![2-allyl-N-{[5-(2-chlorophenyl)-2-furyl]methyl}-2H-tetrazol-5-amine](/img/structure/B276664.png)
![N-{[5-(4-bromophenyl)furan-2-yl]methyl}-2-propyl-2H-tetrazol-5-amine](/img/structure/B276667.png)
![2-ethyl-N-{3-methoxy-4-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276668.png)
![N-{3-chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzyl}-2-ethyl-2H-tetrazol-5-amine](/img/structure/B276670.png)
![N-(2-ethyl-2H-tetraazol-5-yl)-N-({2-[(4-methylbenzyl)oxy]-1-naphthyl}methyl)amine](/img/structure/B276671.png)
![2-ethyl-N-{4-[(4-methylbenzyl)oxy]benzyl}-2H-tetrazol-5-amine](/img/structure/B276673.png)
![N-(3-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B276675.png)

